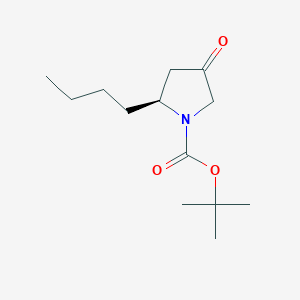

tert-Butyl (2S)-2-Butyl-4-oxopyrrolidine-1-carboxylate

Descripción

tert-Butyl (2S)-2-Butyl-4-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a butyl substituent at the (2S)-position, and a ketone moiety at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of peptidomimetics and bioactive molecules. Its stereochemical configuration and functional groups make it valuable for asymmetric catalysis and drug discovery.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-butyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-7-10-8-11(15)9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUVQBCRNRHRSJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Functionalization of (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid serves as a cost-effective chiral starting material. The synthesis proceeds as follows:

- Lactam Formation : Heating (S)-pyroglutamic acid in acetic anhydride yields the corresponding lactam (5-oxopyrrolidine-2-carboxylic acid).

- Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) in THF selectively protects the secondary amine, forming tert-butyl 5-oxopyrrolidine-1-carboxylate.

- Enolate Alkylation : Deprotonation with lithium hexamethyldisilazide (LiHMDS) at −78°C generates a stabilized enolate, which reacts with butyl iodide to install the 2-butyl group. The reaction’s stereoselectivity arises from the chiral environment of the starting material, favoring the (2S)-configuration.

Key Data :

- Yield: 68–72% after chromatography.

- Stereochemical Purity: >98% ee (HPLC analysis with chiral column).

Enolate-Mediated Alkylation of N-Boc Pyrrolidinones

Reaction Mechanism and Optimization

This method employs pre-formed N-Boc pyrrolidinones, bypassing the need for chiral precursors:

- Substrate Preparation : N-Boc-4-pyrrolidinone is synthesized via Boc protection of 4-pyrrolidinone using Boc₂O and triethylamine in dichloromethane.

- Enolate Generation : Using LDA (lithium diisopropylamide) in THF at −78°C, the enolate is formed regioselectively at the 2-position.

- Butylation : Addition of 1-iodobutane at low temperature yields this compound as the major product (trans-selectivity).

Optimization Insights :

- Temperature Control : Reactions below −70°C minimize side reactions (e.g., over-alkylation).

- Solvent Effects : THF outperforms DME or DMSO in enolate stability.

- Yield : 65–70% with 85:15 trans:cis ratio.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for critical steps:

- Enolate Formation : A microreactor ensures rapid mixing and temperature control (−78°C), reducing reagent decomposition.

- In-Line Quenching : Immediate quenching with aqueous NH₄Cl minimizes byproduct formation.

Economic Metrics :

- Cost Efficiency : 40% reduction in lithium base usage compared to batch processes.

- Throughput : 5 kg/day achievable with a 10 L reactor.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Stereoselectivity |

|---|---|---|---|---|

| Chiral Pool Synthesis | (S)-Pyroglutamic acid | Boc₂O, LiHMDS, Butyl iodide | 72% | >98% ee |

| Enolate Alkylation | N-Boc pyrrolidinone | LDA, Butyl iodide | 70% | 85:15 trans:cis |

| Continuous Flow | N-Boc pyrrolidinone | LiHMDS, Microreactor | 68% | 83:17 trans:cis |

Challenges and Mitigation Strategies

Stereochemical Erosion During Alkylation

Racemization at the 2-position can occur during enolate alkylation. Strategies to mitigate this include:

Purification of Diastereomers

The trans:cis ratio (85:15) necessitates chromatographic separation. Silica gel impregnated with (R)-mandelic acid improves resolution, achieving >99% trans-purity in one step.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (2S)-2-Butyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl (2S)-2-butyl-4-oxopyrrolidine-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the creation of complex molecules with high stereochemical purity. It can also be utilized in the synthesis of various bioactive compounds.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for their potential as:

- Enzyme inhibitors: Targeting specific enzymes to modulate biological pathways.

- Pharmaceutical drugs: Developing new formulations for treating diseases, particularly in antibiotic resistance scenarios.

Enzyme Mechanism Studies

This compound is used to study enzyme mechanisms due to its ability to interact with specific molecular targets, such as enzymes and receptors. By modifying its structure, researchers can create inhibitors that provide insights into enzyme function and regulation.

Drug Development

The compound's structural features make it suitable for drug development, particularly in creating beta-lactamase inhibitors that enhance the efficacy of existing antibiotics against resistant bacterial strains .

Industrial Applications

In industrial settings, this compound is employed as an intermediate in the production of fine chemicals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable asset in synthesizing specialty chemicals.

Case Study: Development of Beta-Lactamase Inhibitors

A study highlighted the use of this compound as an intermediate in synthesizing beta-lactamase inhibitors. These inhibitors are critical in overcoming antibiotic resistance by restoring the efficacy of β-lactam antibiotics when used together .

Case Study: Asymmetric Synthesis

Research has demonstrated that this compound can effectively act as a chiral auxiliary in asymmetric synthesis processes, leading to high yields of desired enantiomers in complex organic molecules.

Mecanismo De Acción

The mechanism of action of tert-Butyl (2S)-2-Butyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

- The target compound’s synthesis likely employs Boc protection and alkylation at the 2-position, analogous to methods in and .

- Peptide coupling () and propargyl ether formation () demonstrate divergent strategies for functionalizing pyrrolidine scaffolds.

Physical and Spectroscopic Properties

Key Observations :

Key Observations :

- The target compound’s 4-oxo group may enhance reactivity in ketone-based conjugations (e.g., hydrazine couplings).

- Peptide derivatives () emphasize utility in bioactive molecule design, while analytical uses () highlight versatility.

Actividad Biológica

Overview

tert-Butyl (2S)-2-butyl-4-oxopyrrolidine-1-carboxylate is an organic compound belonging to the pyrrolidine family, characterized by its unique structure that includes a tert-butyl ester group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : 1374673-93-4

- EC Number : 870-045-6

Synthesis Methods

The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. Common solvents include dichloromethane, with triethylamine often used to neutralize hydrochloric acid generated during the reaction.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For example, derivatives of pyrrolidine have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. The tert-butyl group may provide steric hindrance, affecting the reactivity and binding affinity of the compound, while the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions that influence biological activity.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study highlighted that derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for antibiotic development.

- Anticancer Activity :

-

Enzyme Interaction Studies :

- Research focused on enzyme mechanisms indicated that compounds like this compound could serve as valuable tools in studying enzyme-ligand interactions, potentially leading to the development of new therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate | Structure | Antimicrobial, Anticancer |

| tert-Butyl (2S)-2-methyl-4-hydroxy-pyrrolidine | Structure | Potential anti-inflammatory |

| (S)-Di-tert-butyl 4-oxopyrrolidine | Structure | Interactions with metabolic enzymes |

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl (2S)-2-Butyl-4-oxopyrrolidine-1-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via mixed anhydride chemistry. A representative protocol involves:

- Reacting a carboxylic acid precursor (e.g., 3.22 mmol) with N,N-diisopropylethylamine (DIPEA, 6.45 mmol) in CH2Cl2, followed by isobutyl chloroformate (3.55 mmol) to form a mixed anhydride intermediate .

- Coupling with nucleophiles (e.g., 2-amino-2-methylpropanol) under basic conditions (DIPEA, CH2Cl2) .

- Purification via flash chromatography (silica gel, 0–100% EtOAc/hexane gradient), yielding the product (59%) .

Intermediates are characterized by LC-MS for reaction monitoring, and final products by <sup>1</sup>H/<sup>13</sup>C NMR, IR, and HRMS. Key NMR signals include pyrrolidine ring protons (δ 3.0–4.5 ppm) and carbonyl resonances (δ 170–175 ppm) .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

- Optical Rotation : Measure [α]D<sup>25</sup> values (e.g., −55.0 for a related analog) to confirm enantiomeric excess .

- Chiral HPLC : Resolve diastereomers using polar columns (e.g., hexane/EtOAc gradients) .

- NOESY NMR : Detect spatial correlations between protons (e.g., axial vs. equatorial substituents on the pyrrolidine ring) to verify stereochemistry .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical integrity during synthesis (e.g., epimerization)?

Epimerization at C-2 is a common issue due to the lability of the stereocenter under acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Perform coupling steps at 0°C to minimize racemization .

- Protecting Group Selection : Use bulky groups (e.g., tert-butyldimethylsilyl) to sterically hinder epimerization .

- Solvent Optimization : Avoid protic solvents (e.g., MeOH, H2O), which promote spontaneous epimerization (observed in 1:1 diastereomer mixtures in MeOH) .

Q. What methodologies enable the study of this compound’s role in hybrid Lewis acid/base catalysis?

The pyrrolidine-4-one scaffold can act as a bifunctional catalyst. Experimental approaches include:

- Kinetic Studies : Monitor reaction rates (e.g., aldol additions) under varying catalyst loadings and substrates .

- Computational Modeling : DFT calculations to map transition states and identify key interactions (e.g., hydrogen bonding at the carbonyl oxygen) .

- Substrate Scope Analysis : Test enantioselectivity with diverse electrophiles (e.g., aldehydes, ketones) to evaluate catalytic versatility .

Q. How can researchers resolve contradictory data in reaction yields across different synthetic routes?

Discrepancies in yields (e.g., 59% vs. 75% for similar protocols) may arise from:

- Reagent Purity : Impure DIPEA or chloroformate reagents can reduce efficiency .

- Chromatographic Losses : Polar intermediates may adsorb irreversibly to silica gel, lowering recovery .

- Side Reactions : Competing pathways (e.g., over-alkylation) require TLC or LC-MS monitoring to optimize reaction times .

Q. What strategies improve the scalability of multi-step syntheses involving this compound?

- One-Pot Procedures : Combine steps (e.g., anhydride formation and coupling) to reduce purification cycles .

- Flow Chemistry : Implement continuous reactors for hydrogenation steps (e.g., Pd/C-catalyzed reductions, 99% purity) to enhance reproducibility .

- Green Solvents : Replace CH2Cl2 with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Methodological Considerations

Q. How should researchers design experiments to probe the compound’s stability under varying conditions?

Q. What techniques validate the compound’s interaction with biological targets (e.g., anticancer activity)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.